Cas no 15777-45-4 (Acetamide,N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,2-dichloro-)

Acetamide,N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,2-dichloro- structure
15777-45-4 structure
Product Name:Acetamide,N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,2-dichloro-
CAS No:15777-45-4
MF:C8H11Cl2N3OS
MW:268.163438081741
CID:209881
PubChem ID:167431
Update Time:2025-04-19

Acetamide,N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,2-dichloro- Chemical and Physical Properties

Names and Identifiers

    • acetamide, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,2-dichloro-
    • N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2,2-dichloroethanimidic acid
    • DTXSID00935803
    • N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2,2-dichloroacetamide
    • AKOS003042757
    • 15777-45-4
    • SR-01000295496-1
    • SR-01000295496
    • Acetamide,N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,2-dichloro-
    • Inchi: 1S/C8H11Cl2N3OS/c1-2-3-4-5-12-13-8(15-5)11-7(14)6(9)10/h6H,2-4H2,1H3,(H,11,13,14)
    • InChI Key: YAYSHSYAJUWWQP-UHFFFAOYSA-N
    • SMILES: ClC(C(NC1=NN=C(CCCC)S1)=O)Cl

Computed Properties

  • Exact Mass: 267.00023
  • Monoisotopic Mass: 267
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 83.1Ų

Experimental Properties

  • Density: 1.43
  • Refractive Index: 1.593
  • PSA: 54.88
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